molecular formula C16H14N2O3S B2590934 5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1105223-75-3

5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No. B2590934
M. Wt: 314.36
InChI Key: RQIMQEYJNLHJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole, also known as PTOS or POS, is a chemical compound that has drawn significant attention in scientific research due to its unique properties. PTOS is a heterocyclic compound that belongs to the oxadiazole family, which is known for its diverse biological activities. In

Scientific Research Applications

Synthesis and Modification for Biological Activity

Researchers have developed methods for synthesizing new derivatives of 1,2,4-oxadiazoles, including structures similar to 5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole. These efforts aim at enhancing biological activities and exploring the compounds' potential in medicinal chemistry. For instance, Tyrkov (2006) synthesized modified aza heterocycles based on 1,2,4-oxadiazoles that react with various reagents to produce derivatives with potential biological activities (Tyrkov, 2006).

Antimicrobial and Antiviral Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae, causing rice bacterial leaf blight. Shi et al. (2015) demonstrated that certain derivatives exhibited better antibacterial activity than commercial agents, hinting at their potential use in agricultural settings to combat plant diseases (Shi et al., 2015).

Corrosion Inhibition

The derivatives of 1,2,4-oxadiazole have also been studied for their corrosion inhibition properties. Ammal et al. (2018) assessed the ability of 1,2,4-oxadiazole derivatives to inhibit mild steel corrosion in sulfuric acid, indicating the compound's utility in industrial applications for protecting metals against corrosion (Ammal et al., 2018).

Biological Evaluation and Molecular Docking Studies

Khalid et al. (2016) synthesized and biologically evaluated 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, revealing their inhibitory activity against enzymes like butyrylcholinesterase. These studies highlight the compound's potential in developing treatments for diseases where enzyme inhibition is beneficial (Khalid et al., 2016).

Potential Antitubercular Agents

Docking simulations and studies on newly synthesized derivatives of benzene sulfonamide pyrazole oxadiazole have explored their antimicrobial and antitubercular potentials. Shingare et al. (2022) conducted molecular docking studies to understand the mode of inhibition against Mycobacterium tuberculosis, indicating these compounds' promise as antitubercular agents (Shingare et al., 2022).

properties

IUPAC Name

5-(benzenesulfonylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-12-7-9-13(10-8-12)16-17-15(21-18-16)11-22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIMQEYJNLHJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

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